molecular formula C13H11N3O2S B14588145 1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene CAS No. 61174-43-4

1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene

Cat. No.: B14588145
CAS No.: 61174-43-4
M. Wt: 273.31 g/mol
InChI Key: QUWMVQYPNBFVSD-UHFFFAOYSA-N
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Description

1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene is a chemical compound that belongs to the class of azides and sulfonyl compounds It is characterized by the presence of an azido group (-N₃) and a sulfonyl group (-SO₂) attached to a benzene ring

Preparation Methods

The synthesis of 1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and safety.

Chemical Reactions Analysis

1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide for azidation, reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene involves its ability to undergo click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions and proceeds via the formation of a copper-acetylide intermediate, which then reacts with the azido group to form the triazole ring . This mechanism is widely used in bioconjugation and materials science due to its efficiency and specificity.

Comparison with Similar Compounds

Similar compounds to 1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene include other azido-substituted benzene derivatives and sulfonyl-substituted benzene derivatives. For example:

The uniqueness of this compound lies in the combination of both azido and sulfonyl groups, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.

Properties

CAS No.

61174-43-4

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

1-(2-azidophenyl)sulfonyl-2-methylbenzene

InChI

InChI=1S/C13H11N3O2S/c1-10-6-2-4-8-12(10)19(17,18)13-9-5-3-7-11(13)15-16-14/h2-9H,1H3

InChI Key

QUWMVQYPNBFVSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-]

Origin of Product

United States

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